molecular formula C14H24O B14477388 1-(Cyclododec-2-en-1-yl)ethan-1-one CAS No. 65938-07-0

1-(Cyclododec-2-en-1-yl)ethan-1-one

Cat. No.: B14477388
CAS No.: 65938-07-0
M. Wt: 208.34 g/mol
InChI Key: GYRISRMNJWGJPZ-UHFFFAOYSA-N
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Description

1-(Cyclododec-2-en-1-yl)ethan-1-one is an organic compound with the molecular formula C₁₄H₂₄O. It is characterized by a cyclododecene ring attached to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclododec-2-en-1-yl)ethan-1-one typically involves the reaction of cyclododecene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of an intermediate complex, which then undergoes rearrangement to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that optimize reaction conditions such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclododec-2-en-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Cyclododec-2-en-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclododec-2-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclododec-2-en-1-yl)ethan-1-one is unique due to its larger ring size and specific position of the double bond, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

65938-07-0

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

1-cyclododec-2-en-1-ylethanone

InChI

InChI=1S/C14H24O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h9,11,14H,2-8,10,12H2,1H3

InChI Key

GYRISRMNJWGJPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCCCCCCCC=C1

Origin of Product

United States

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